molecular formula C16H16O5 B14733468 4-(4,8-Dimethoxynaphthalen-1-yl)-4-oxobutanoic acid CAS No. 6132-95-2

4-(4,8-Dimethoxynaphthalen-1-yl)-4-oxobutanoic acid

Cat. No.: B14733468
CAS No.: 6132-95-2
M. Wt: 288.29 g/mol
InChI Key: NBISROUHLJXRLM-UHFFFAOYSA-N
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Description

4-(4,8-Dimethoxynaphthalen-1-yl)-4-oxobutanoic acid is a chemical compound with the molecular formula C16H18O4 and a molecular weight of 274.31 g/mol This compound is known for its unique structure, which includes a naphthalene ring substituted with methoxy groups and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,8-Dimethoxynaphthalen-1-yl)-4-oxobutanoic acid typically involves the reaction of 4,8-dimethoxynaphthalene with a suitable butanoic acid derivative under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 4,8-dimethoxynaphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4,8-Dimethoxynaphthalen-1-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups on the naphthalene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted naphthalene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4,8-Dimethoxynaphthalen-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For instance, in antileishmanial activity, the compound induces morphological and ultrastructural changes in Leishmania species, leading to loss of plasma membrane integrity and increased reactive oxygen species (ROS) production . These effects contribute to the compound’s ability to inhibit the growth and survival of the parasite.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,8-Dimethoxynaphthalen-1-yl)-4-oxobutanoic acid is unique due to its specific substitution pattern on the naphthalene ring and the presence of a butanoic acid moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential applications in various fields. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

CAS No.

6132-95-2

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

4-(4,8-dimethoxynaphthalen-1-yl)-4-oxobutanoic acid

InChI

InChI=1S/C16H16O5/c1-20-13-8-6-10(12(17)7-9-15(18)19)16-11(13)4-3-5-14(16)21-2/h3-6,8H,7,9H2,1-2H3,(H,18,19)

InChI Key

NBISROUHLJXRLM-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC=C(C2=C(C=C1)C(=O)CCC(=O)O)OC

Origin of Product

United States

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